N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound featuring a thiophene ring, an acetyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.
Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethyl Chain: The ethyl chain can be added through a Grignard reaction, where an ethyl magnesium bromide reacts with the thiophene derivative.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the thiophene ring.
Reduction: Lithium aluminum hydride or sodium borohydride for reduction of the acetyl group.
Substitution: Nucleophiles such as amines or thiols for substitution reactions on the trifluoromethyl group.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the acetyl group to an alcohol.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in inflammatory and autoimmune diseases.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Biological Studies: It can serve as a probe for studying biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: Potential use in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism by which N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its application:
Medicinal Chemistry: It may inhibit specific enzymes or receptors, modulating biological pathways involved in disease processes.
Materials Science: The compound’s electronic properties facilitate charge transfer processes, making it effective in electronic devices.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide: Similar structure but with a methyl group instead of an acetyl group.
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the acetyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its applicability in various research fields.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S2/c1-10(20)14-7-4-12(23-14)8-9-19-24(21,22)13-5-2-11(3-6-13)15(16,17)18/h2-7,19H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPOXPRPMHVJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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